molecular formula C7H2BrF2NO B1276778 4-Bromo-2,6-difluorophenyl isocyanate CAS No. 302912-26-1

4-Bromo-2,6-difluorophenyl isocyanate

Cat. No.: B1276778
CAS No.: 302912-26-1
M. Wt: 234 g/mol
InChI Key: LSGXEWZVHIBWPQ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorophenyl isocyanate is a chemical compound with the molecular formula C7H2BrF2NO and a molecular weight of 234.00 g/mol . It is characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique reactivity and properties.

Preparation Methods

The synthesis of 4-Bromo-2,6-difluorophenyl isocyanate typically involves the reaction of 4-Bromo-2,6-difluoroaniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. The product is then purified through distillation or recrystallization to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety.

Chemical Reactions Analysis

4-Bromo-2,6-difluorophenyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and polyols, with conditions varying based on the desired product. Major products formed from these reactions include ureas, carbamates, thiocarbamates, and polyurethanes.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

4-Bromo-2,6-difluorophenyl isocyanate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and isocyanate groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXEWZVHIBWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404594
Record name 4-Bromo-2,6-difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-26-1
Record name 4-Bromo-2,6-difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorophenyl isocyanate
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